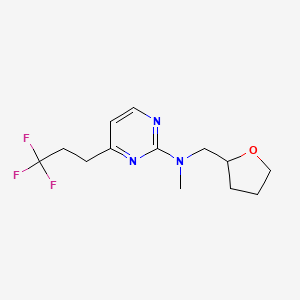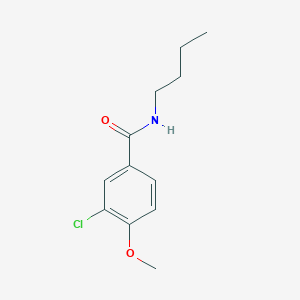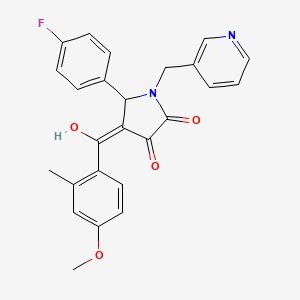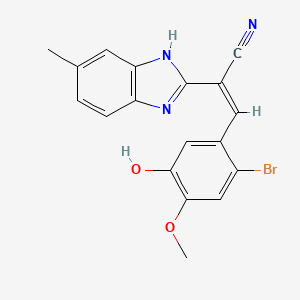![molecular formula C13H16F3N3O2 B5290393 N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5290393.png)
N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide, also known as TFMN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMN is a nicotinamide derivative that has a unique molecular structure, making it an interesting subject for study. In
Wirkmechanismus
The mechanism of action of N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and histone deacetylases. This compound has also been shown to induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This compound has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. In cancer cells, this compound has been shown to induce cell death by activating apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide in lab experiments is its unique molecular structure, which can lead to interesting results. This compound has also been shown to have potential applications in various fields, including cancer treatment and Alzheimer's disease. However, one of the limitations of using this compound is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide. One area of research is in the development of this compound analogs with improved activity and selectivity. Another area of research is in the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its potential use in cancer treatment and Alzheimer's disease. This compound has unique biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research on this compound, including the development of this compound analogs and this compound-based drugs for the treatment of various diseases.
Synthesemethoden
N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide can be synthesized using a two-step method. The first step involves the reaction of 2-trifluoromethyl-4-morpholinyl chloride with 6-amino-nicotinamide to form 6-(2-trifluoromethyl-4-morpholinyl) nicotinamide. In the second step, N,N-dimethylformamide is added to the reaction mixture, which leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can induce cell death in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's patients.
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-18(2)12(20)9-3-4-11(17-7-9)19-5-6-21-10(8-19)13(14,15)16/h3-4,7,10H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOVNHZAMCBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(3-fluorophenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5290314.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290318.png)


![4-(2,6-dimethylpyridin-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B5290341.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[(2-methyl-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5290354.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5290358.png)

![6-(methoxymethyl)-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290369.png)

![N~2~,N~2~-dimethyl-N~1~-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pentane-1,2-diamine](/img/structure/B5290379.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5290392.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5290397.png)

